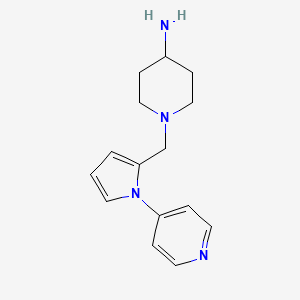![molecular formula C26H18N2O4 B12295425 4-[4-(4-carboxyphenyl)-3-phenyldiazenylphenyl]benzoic acid](/img/structure/B12295425.png)
4-[4-(4-carboxyphenyl)-3-phenyldiazenylphenyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 4-[4-(4-carboxifenil)-3-fenildiazenilfenil]benzoico es un compuesto orgánico que pertenece a la clase de los ácidos benzoicos. Se caracteriza por la presencia de un grupo carboxifenil y un grupo fenildiazenil unidos a un núcleo de ácido benzoico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 4-[4-(4-carboxifenil)-3-fenildiazenilfenil]benzoico generalmente implica un proceso de varios pasos. Un método común incluye la diazotación de derivados de anilina seguida de acoplamiento con derivados de ácido benzoico. Las condiciones de reacción a menudo implican entornos ácidos o básicos para facilitar la formación del enlace diazenil.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar reacciones de diazotación y acoplamiento a gran escala. El proceso se optimiza para obtener un alto rendimiento y pureza, a menudo utilizando reactores de flujo continuo y técnicas de purificación avanzadas como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 4-[4-(4-carboxifenil)-3-fenildiazenilfenil]benzoico experimenta diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar para formar quinonas y otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo diazenil en aminas.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden ocurrir en los anillos aromáticos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidrógeno gaseoso en presencia de un catalizador.
Sustitución: Se emplean reactivos como halógenos, agentes alquilantes y agentes nitrantes en condiciones controladas.
Productos principales
Los productos principales que se forman a partir de estas reacciones incluyen varios ácidos benzoicos sustituidos, aminas y quinonas, dependiendo de las condiciones de reacción y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
El ácido 4-[4-(4-carboxifenil)-3-fenildiazenilfenil]benzoico tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas y polímeros.
Biología: Se investiga su potencial como sonda fluorescente y en aplicaciones de bioimagen.
Medicina: Se explora su potencial para propiedades terapéuticas, incluidas las actividades anticancerígenas y antiinflamatorias.
Industria: Se utiliza en la producción de tintes, pigmentos y materiales avanzados con propiedades ópticas y electrónicas específicas.
Mecanismo De Acción
El mecanismo de acción del ácido 4-[4-(4-carboxifenil)-3-fenildiazenilfenil]benzoico implica su interacción con varios objetivos moleculares y vías. El grupo diazenil puede participar en reacciones de transferencia de electrones, mientras que el grupo carboxifenil puede formar enlaces de hidrógeno e interacciones electrostáticas con moléculas biológicas. Estas interacciones pueden modular la actividad de enzimas, receptores y otros componentes celulares, lo que lleva a diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 4-(4-{2,4,5-tris[4-(4-carboxifenil)fenil]fenil}fenil)benzoico: Similar en estructura pero con grupos fenilo adicionales, lo que lleva a diferentes propiedades físicas y químicas.
2,4,6-tris(4-carboxifenil)-1,3,5-triazina: Contiene un núcleo de triazina en lugar de un núcleo de ácido benzoico, lo que resulta en diferente reactividad y aplicaciones.
Ácido 4,4’-sulfonildibenzoico: Presenta un grupo sulfonil, que confiere diferentes características de solubilidad y reactividad.
Singularidad
El ácido 4-[4-(4-carboxifenil)-3-fenildiazenilfenil]benzoico es único debido a su combinación específica de un grupo diazenil y un grupo carboxifenil unidos a un núcleo de ácido benzoico. Esta estructura única le permite participar en una variedad de reacciones químicas e interactuar con moléculas biológicas de maneras distintas, lo que lo hace valioso para diversas aplicaciones científicas e industriales.
Propiedades
Fórmula molecular |
C26H18N2O4 |
|---|---|
Peso molecular |
422.4 g/mol |
Nombre IUPAC |
4-[4-(4-carboxyphenyl)-3-phenyldiazenylphenyl]benzoic acid |
InChI |
InChI=1S/C26H18N2O4/c29-25(30)19-10-6-17(7-11-19)21-14-15-23(18-8-12-20(13-9-18)26(31)32)24(16-21)28-27-22-4-2-1-3-5-22/h1-16H,(H,29,30)(H,31,32) |
Clave InChI |
NVQFHMAGCYDRGO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=C(C=CC(=C2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


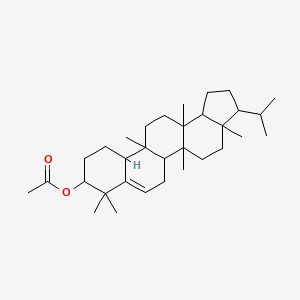
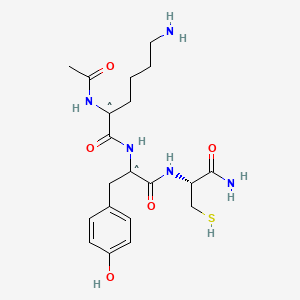

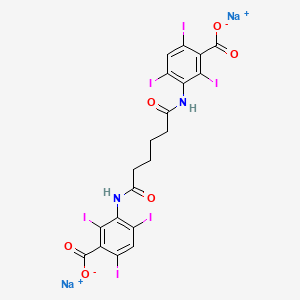
![2,2-Difluoro-6-azaspiro[3.5]nonane](/img/structure/B12295360.png)
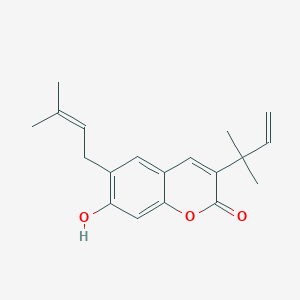

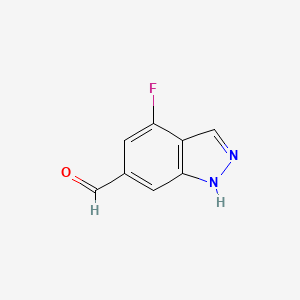
![(E)-8-[2-[2-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-7-(5-methoxy-6-methyloxan-2-yl)oxy-2,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid](/img/structure/B12295379.png)

![N-(3-hydroxyoxan-4-yl)-5-methyl-4-[[4-(1,3-thiazol-4-yl)phenyl]methyl]pyridine-2-carboxamide](/img/structure/B12295389.png)
![4-[Bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/structure/B12295399.png)
![3-(3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)phenyl trifluoromethanesulfonate](/img/structure/B12295400.png)
